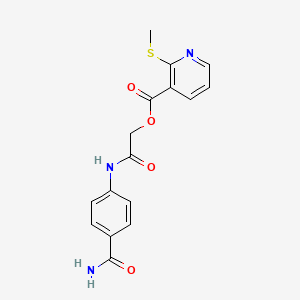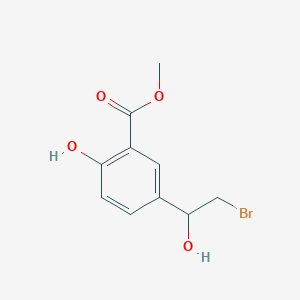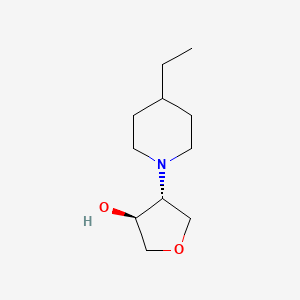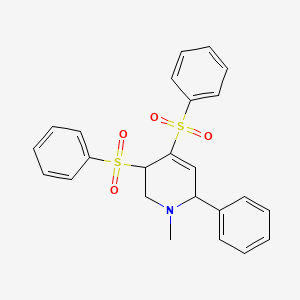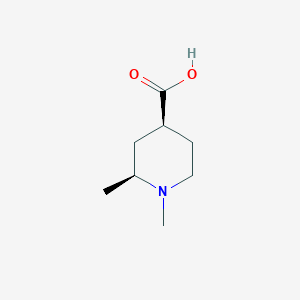
(2S,4S)-1,2-Dimethylpiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-1,2-Dimethylpiperidine-4-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The presence of two chiral centers in the molecule makes it an interesting subject for studies related to stereochemistry and chiral separation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-1,2-Dimethylpiperidine-4-carboxylic acid typically involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis from chiral precursors, such as amino acids or carbohydrates. The reaction conditions often include the use of specific solvents, temperatures, and catalysts to achieve high yields and enantiomeric purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chiral separation techniques, such as preparative-scale chromatography or crystallization-based methods. These methods are designed to efficiently separate the desired enantiomer from racemic mixtures, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: (2S,4S)-1,2-Dimethylpiperidine-4-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications or to study its chemical properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Applications De Recherche Scientifique
(2S,4S)-1,2-Dimethylpiperidine-4-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a chiral ligand in the study of enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, the compound is used in the pharmaceutical industry for the development of new drugs and diagnostic agents .
Mécanisme D'action
The mechanism of action of (2S,4S)-1,2-Dimethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (2S,4S)-1,2-Dimethylpiperidine-4-carboxylic acid include other chiral piperidine derivatives, such as pipecolic acid and its analogs. These compounds share structural similarities but differ in their stereochemistry and functional groups .
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying stereochemical effects and developing chiral drugs and catalysts .
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(2S,4S)-1,2-dimethylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-6-5-7(8(10)11)3-4-9(6)2/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7-/m0/s1 |
Clé InChI |
KNRGPNUMYGQKOA-BQBZGAKWSA-N |
SMILES isomérique |
C[C@H]1C[C@H](CCN1C)C(=O)O |
SMILES canonique |
CC1CC(CCN1C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2,6-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365814.png)
![Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13365817.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13365822.png)
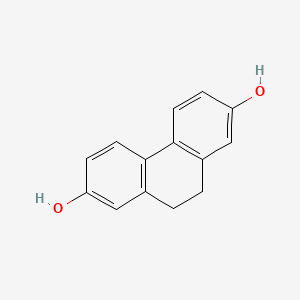
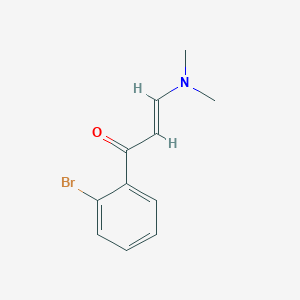
![3-[(Ethylsulfanyl)methyl]-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365842.png)
![3-[(Benzylsulfanyl)methyl]-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365845.png)
![ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13365852.png)
![6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365859.png)

